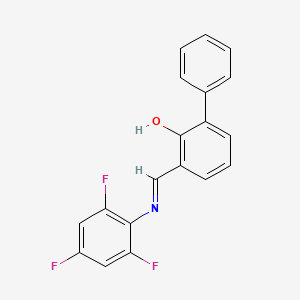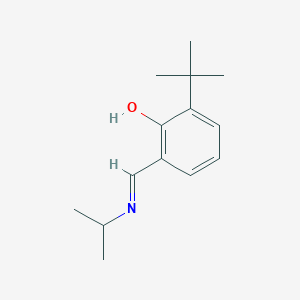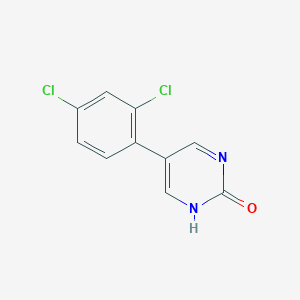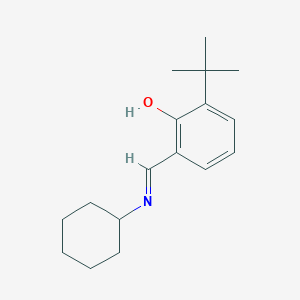
N-(3-Phenylsalicylidene)-cyclohexylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Phenylsalicylidene)-cyclohexylamine, also known as N-PSC, is an organic compound that is widely used in scientific research. N-PSC is a cyclic amine that has a phenylsalicylidene group attached to its nitrogen atom. This compound has a wide range of applications in the fields of chemistry, biochemistry, and physiology. It is used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a tool for studying the physiological effects of various compounds.
Wissenschaftliche Forschungsanwendungen
N-(3-Phenylsalicylidene)-cyclohexylamine is widely used in scientific research due to its unique properties. It is used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a tool for studying the physiological effects of various compounds. In organic synthesis, N-(3-Phenylsalicylidene)-cyclohexylamine can be used to synthesize a variety of compounds, such as amines, alcohols, and esters. In biochemistry, N-(3-Phenylsalicylidene)-cyclohexylamine can be used as a catalyst for a variety of reactions, such as the hydrolysis of proteins and the oxidation of lipids. In physiology, N-(3-Phenylsalicylidene)-cyclohexylamine can be used to study the effects of various compounds on cells and tissues.
Wirkmechanismus
The mechanism of action of N-(3-Phenylsalicylidene)-cyclohexylamine is not completely understood. However, it is believed that the phenylsalicylidene group of N-(3-Phenylsalicylidene)-cyclohexylamine interacts with the target molecule and induces a conformational change. This conformational change can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
N-(3-Phenylsalicylidene)-cyclohexylamine has a variety of biochemical and physiological effects. It has been shown to induce apoptosis in various cell types, including cancer cells. It has also been shown to inhibit the growth of bacteria and viruses. In addition, N-(3-Phenylsalicylidene)-cyclohexylamine has been shown to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-Phenylsalicylidene)-cyclohexylamine has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize, and it is stable at room temperature. In addition, it is non-toxic and has a low vapor pressure. However, N-(3-Phenylsalicylidene)-cyclohexylamine has some limitations. It is not soluble in water, and it is not very soluble in organic solvents.
Zukünftige Richtungen
There are a number of potential future directions for N-(3-Phenylsalicylidene)-cyclohexylamine research. One potential direction is to explore the potential therapeutic applications of N-(3-Phenylsalicylidene)-cyclohexylamine. For example, N-(3-Phenylsalicylidene)-cyclohexylamine could be used as an antibiotic or an anti-cancer drug. Another potential direction is to investigate the mechanism of action of N-(3-Phenylsalicylidene)-cyclohexylamine. This could lead to a better understanding of the biochemical and physiological effects of N-(3-Phenylsalicylidene)-cyclohexylamine. Finally, further research could be conducted to explore the potential applications of N-(3-Phenylsalicylidene)-cyclohexylamine in organic synthesis and biochemistry.
Synthesemethoden
N-(3-Phenylsalicylidene)-cyclohexylamine can be synthesized using a variety of methods. It can be synthesized from cyclohexylamine and phenylsalicylaldehyde through a condensation reaction. This reaction is catalyzed by a base, such as sodium hydroxide, and is conducted in an aqueous solution. The reaction yields N-(3-Phenylsalicylidene)-cyclohexylamine and water as the byproducts. Another method of synthesis involves the reaction of cyclohexylamine and phenylsalicylaldehyde in the presence of a strong acid, such as sulfuric acid. This method yields N-(3-Phenylsalicylidene)-cyclohexylamine and sulfuric acid as the byproducts.
Eigenschaften
IUPAC Name |
2-(cyclohexyliminomethyl)-6-phenylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c21-19-16(14-20-17-11-5-2-6-12-17)10-7-13-18(19)15-8-3-1-4-9-15/h1,3-4,7-10,13-14,17,21H,2,5-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLHLWHSWQDPJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N=CC2=C(C(=CC=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Phenylsalicylidene)-cyclohexylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1H-Benzo[d]imidazol-2-yl)-5-bromophenol](/img/structure/B6299875.png)










